molecular formula C8H15ClO2 B13408932 Ethyl 5-chlorohexanoate

Ethyl 5-chlorohexanoate

Cat. No.: B13408932
M. Wt: 178.65 g/mol
InChI Key: AXVJEVZIUUYMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chlorohexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is specifically known for its role in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chlorohexanoate can be synthesized through the esterification of 5-chlorohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chlorohexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 5-chlorohexanoic acid and ethanol.

    Reduction: 5-chlorohexanol.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chlorohexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chlorohexanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to a primary alcohol. The specific pathways and targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Ethyl 5-chlorohexanoate can be compared with other esters such as:

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other esters. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

ethyl 5-chlorohexanoate

InChI

InChI=1S/C8H15ClO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3

InChI Key

AXVJEVZIUUYMHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C)Cl

Origin of Product

United States

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